molecular formula C16H14N4O6S B12810782 Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis- CAS No. 56225-15-1

Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis-

Cat. No.: B12810782
CAS No.: 56225-15-1
M. Wt: 390.4 g/mol
InChI Key: PSAPAUCLMZRTKW-UHFFFAOYSA-N
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Description

Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is a complex organic compound characterized by the presence of aziridine rings and sulfonyl groups. This compound is notable for its unique chemical structure, which includes two aziridine rings connected by a sulfonyl bridge, with nitro-substituted phenylene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- typically involves the reaction of aziridine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis-.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the aziridine ring, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve ring-opening reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.

Scientific Research Applications

Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- involves the interaction of its functional groups with various molecular targets. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The sulfonyl groups enhance the compound’s reactivity and stability, while the nitro groups can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    DMAC-DPS: 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)

    SPDP: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))dipyridine

    SPPP: 5,5’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3-phenylpyridine)

    SPDQ: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))diquinoline

Uniqueness

Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is unique due to the presence of both aziridine and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

56225-15-1

Molecular Formula

C16H14N4O6S

Molecular Weight

390.4 g/mol

IUPAC Name

1-[4-[4-(aziridin-1-yl)-3-nitrophenyl]sulfonyl-2-nitrophenyl]aziridine

InChI

InChI=1S/C16H14N4O6S/c21-19(22)15-9-11(1-3-13(15)17-5-6-17)27(25,26)12-2-4-14(18-7-8-18)16(10-12)20(23)24/h1-4,9-10H,5-8H2

InChI Key

PSAPAUCLMZRTKW-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CC4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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